N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable reagents.
Coupling of the furan and pyrazine rings: This step often requires the use of coupling agents such as palladium catalysts to form the desired linkage.
Introduction of the benzo[c][1,2,5]thiadiazole moiety: This can be done through nucleophilic substitution reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazines and related compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Exhibits significant antibacterial activity.
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide stands out due to its unique combination of heterocyclic rings and the presence of a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₁N₅O₃S₂
- Molecular Weight : 373.4 g/mol
- CAS Number : 2034396-54-6
This compound features a thiadiazole ring fused with a furan and pyrazine moiety, contributing to its diverse biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.22 µg/mL |
Escherichia coli | 0.25 µg/mL |
Candida albicans | 0.30 µg/mL |
The MIC values indicate that the compound exhibits significant antibacterial and antifungal activities, comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In vitro assays demonstrated that this compound reduces the production of pro-inflammatory cytokines in activated macrophages.
A comparative study revealed that the anti-inflammatory effects of this compound were significant when measured against established non-steroidal anti-inflammatory drugs (NSAIDs). The results suggest a mechanism involving the inhibition of cyclooxygenase enzymes .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 15.5 |
A549 | 20.3 |
The SAR analysis indicated that modifications to the thiadiazole ring enhance cytotoxicity, suggesting that further structural optimization could yield more potent derivatives .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic conditions.
- Synthesis of the Pyrazine Ring : Condensation reactions involving diamines and diketones.
- Coupling Reactions : Utilizing palladium catalysts for linking furan and pyrazine moieties.
- Thiadiazole Formation : Nucleophilic substitution reactions to introduce the thiadiazole component.
- Sulfonamide Formation : Final coupling with sulfonamide derivatives.
Each step requires careful optimization to maximize yield and purity .
Case Studies
In a notable study published in ACS Omega, researchers evaluated the biological activity of several thiadiazole derivatives, including our compound of interest. They reported a significant correlation between structural modifications and biological efficacy, emphasizing the importance of the thiadiazole scaffold in mediating these effects .
Another study focused on the compound's role in inhibiting biofilm formation in Staphylococcus aureus, demonstrating its potential application in treating biofilm-associated infections .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S2/c21-25(22,13-3-1-2-11-15(13)20-24-19-11)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDALUUEOYRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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